6-Fluoromelatonin

Description

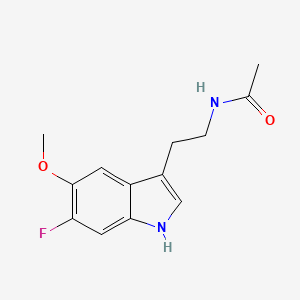

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

62106-00-7 |

|---|---|

Formule moléculaire |

C13H15FN2O2 |

Poids moléculaire |

250.27 g/mol |

Nom IUPAC |

N-[2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H15FN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) |

Clé InChI |

BTTITVUHHXXLFM-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F |

SMILES canonique |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F |

Autres numéros CAS |

62106-00-7 |

Synonymes |

6-fluoromelatonin |

Origine du produit |

United States |

Synthesis Methodologies for 6 Fluoromelatonin

Chemical Synthesis Approaches for 6-Fluoromelatonin Derivatives

The chemical synthesis of this compound and its derivatives often relies on established indole (B1671886) synthesis methods, adapted to incorporate a fluorine atom at the desired position.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the precise construction of complex molecules like this compound. A notable synthetic route for this compound involves the Fischer indole synthesis. This method typically starts with a substituted aniline (B41778) derivative. For instance, 3-fluoro-4-methoxyaniline (B107172) hydrochloride can be diazotized and coupled with 2-oxopiperidine-3-carboxylic acid to form a phenylhydrazone. Subsequent cyclization, ring opening, and decarboxylation steps lead to 5-methoxy-6-fluorotryptamine. This tryptamine (B22526) derivative is then reacted with acetic anhydride (B1165640) to yield this compound ucl.ac.uk. This sequence highlights the iterative nature of multi-step syntheses, where each step is crucial for building the molecular structure.

Substituted indole precursors are fundamental building blocks in the synthesis of melatonin (B1676174) analogs. The indole ring system provides the core structure, and substituents on this ring dictate the properties and reactivity of the final compound. In the synthesis of this compound, precursors like 5-methoxy-6-fluorotryptamine are critical intermediates. The presence of the fluorine atom and the methoxy (B1213986) group on the indole ring are introduced via appropriately substituted starting materials, such as fluorinated anilines, which are then elaborated into the indole structure ucl.ac.uk. The strategic placement of these substituents on the indole precursor is key to achieving the desired this compound structure.

Radiosynthesis of Labeled this compound for Research Applications

For PET imaging, it is essential to synthesize radiolabeled versions of the molecule. This involves incorporating radioactive isotopes, typically Carbon-11 or Fluorine-18 (B77423), into the this compound structure.

Carbon-11 (t½ = 20.4 min) is a widely used radionuclide for PET imaging due to its favorable decay properties and its ability to be incorporated into molecules without significantly altering their physicochemical properties mdpi.comnih.gov. The synthesis of [carbonyl-11C]this compound typically involves the acetylation of a suitable precursor with a [11C]-labeled acetylating agent. A common approach is the acetylation of 6-fluoro-5-methoxytryptamine using [1-11C]acetyl chloride, which itself is prepared from cyclotron-produced [11C]carbon dioxide nih.govnih.gov. This method allows for the preparation of chemically and radiochemically pure [carbonyl-11C]this compound in good radiochemical yields and high specific activity nih.gov.

Fluorine-18 (t½ = 109.8 min) is the most prevalent radionuclide for PET imaging due to its longer half-life, which allows for more complex syntheses and extended imaging protocols radiologykey.comfrontiersin.org. The direct electrophilic radiofluorination of melatonin with gaseous [18F]fluorine ([18F]F2) in liquid hydrogen fluoride (B91410) has been reported to yield 6-[18F]fluoromelatonin researchgate.net. However, this method can result in low specific activities, potentially limiting its utility for PET imaging researchgate.net. Alternative strategies for introducing fluorine-18 into molecules are continuously being developed to improve yields and specific activities.

Electrophilic fluorination plays a significant role in the synthesis of [18F]-labeled compounds. Historically, [18F]F2 gas was a primary reagent for electrophilic fluorination, used in the synthesis of early PET tracers like [18F]FDG researchgate.netfrontiersin.org. While [18F]F2 is highly reactive, its generation and handling can be challenging, and it often leads to issues with regioselectivity and specific activity frontiersin.orgnih.gov. More recently, advancements have focused on developing novel electrophilic fluorinating reagents derived from [18F]fluoride, aiming to overcome the limitations of [18F]F2 nih.gov. These newer reagents, often based on transition metal catalysis or hypervalent iodine compounds, enable late-stage fluorination, which is crucial for incorporating the short-lived 18F isotope efficiently nih.govacs.org. Techniques such as electrophilic fluorodestannylation or reactions with diaryliodonium salts are examples of methods that leverage electrophilic fluorination for PET tracer development radiologykey.com. The development of palladium-based electrophilic fluorination reagents derived from fluoride, for instance, allows for the synthesis of aromatic 18F-labeled molecules via late-stage fluorination, broadening the scope of accessible PET tracers nih.gov.

Metal-Mediated Fluorination in Radiolabeling Development

The development of radiolabeled tracers is crucial for advancing molecular imaging techniques, particularly Positron Emission Tomography (PET), which relies on radioisotopes like Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) moravek.comwuxiapptec.comnih.gov. For compounds like this compound, radiolabeling allows for in vivo tracking and investigation of biological systems, such as the melatonin receptor system nih.govuniurb.it. While direct metal-mediated fluorination for the synthesis of ¹⁸F-labeled this compound has not been extensively reported, insights can be drawn from analogous studies involving melatonin derivatives and other aromatic compounds where metal catalysis plays a significant role in introducing fluorine isotopes.

Transition metal catalysis offers versatile pathways for C-F bond formation, often under milder conditions than traditional methods, making them attractive for radiolabeling where precursor stability and reaction speed are paramount nih.govresearchgate.netnih.govresearchgate.net. Copper (Cu) and Palladium (Pd) are among the most frequently employed metals in these radiolabeling strategies.

Copper-Mediated Fluorination

Palladium-Catalyzed Fluorination

Palladium catalysis is another cornerstone in modern synthetic chemistry, including the development of radiolabeling methodologies nih.gov. While specific reports on Pd-catalyzed fluorination directly yielding ¹⁸F-labeled this compound are limited, Pd-catalyzed cross-coupling reactions are widely used for C-C and C-heteroatom bond formation in radiotracer synthesis nih.gov. For example, Pd-catalyzed stannylation of indole derivatives has been explored researchgate.net, and Pd-catalyzed fluorination of allyl p-nitrobenzoates has been reported for aliphatic ¹⁸F-fluorination under mild conditions, showcasing Pd's utility in forming C-F bonds nih.gov. The general advances in transition-metal-catalyzed incorporation of fluorine, including Pd-catalyzed coupling of fluorinated building blocks, suggest that Pd-based methods could be adapted for the synthesis of fluorinated melatonin derivatives researchgate.netchemrxiv.org.

Other Metal-Mediated Approaches and Related ¹¹C Labeling

While ¹⁸F labeling is a primary focus for PET imaging, ¹¹C labeling also plays a significant role. The synthesis of [carbonyl-¹¹C]this compound has been reported through the acetylation of 6-fluoro-5-methoxytryptamine with [¹-¹¹C]acetyl chloride. This method yielded the radiolabeled compound in 35% radiochemical yield (decay-corrected) within 35 minutes, with a high specific activity of 1.6 GBq/µmol nih.gov. Although this specific synthesis does not involve metal-mediated fluorination, it demonstrates the successful radiolabeling of the this compound scaffold. Other metal-catalyzed reactions, such as gold (Au)-catalyzed fluorination of alkynylanilines, have been developed for creating fluorinated heterocycles, indicating the broad applicability of various transition metals in fluorine chemistry beilstein-journals.org.

The successful application of metal-mediated fluorination in synthesizing radiolabeled analogs of biologically relevant molecules underscores its importance in developing new PET tracers. Further research into optimizing metal-catalyzed fluorination protocols for the specific structure of this compound could lead to efficient routes for its radiolabeling, thereby facilitating its use in molecular imaging studies.

Preclinical Pharmacological Investigations of 6 Fluoromelatonin

Melatonin (B1676174) Receptor Binding and Selectivity Studies

The initial characterization of a melatonin analog like 6-fluoromelatonin involves determining its binding affinity and selectivity for the known melatonin receptors, primarily MT1 and MT2. These receptors, which are G protein-coupled receptors (GPCRs), are the main targets through which melatonin and its analogs exert their physiological effects, including the regulation of circadian rhythms and sleep. tandfonline.comnih.gov

In vitro studies are fundamental to profiling the interaction of this compound with its target receptors. These assays, typically conducted using cell lines that express recombinant human MT1 and MT2 receptors, measure the affinity (how strongly the compound binds to the receptor) and efficacy (the ability of the compound to produce a biological response upon binding). nih.gov

Halogenation at the 6-position of the indole (B1671886) nucleus of melatonin, as in this compound and its counterpart 6-chloromelatonin (B1662552), has been shown to be a favorable modification. mdpi.com Studies indicate that such analogs often retain high affinity and may even exhibit enhanced metabolic stability compared to the parent hormone. nih.gov While specific affinity values (Ki) for this compound are not widely detailed in the reviewed literature, the compound is recognized as a potent melatonin agonist. nih.gov Research has demonstrated that both this compound and 6-chloromelatonin are more potent than melatonin in certain physiological assays, such as blocking ovulation in rats, which suggests a strong interaction with melatonin receptors. nih.govresearchgate.net

For comparative purposes, the binding affinities of the closely related analog, 6-chloromelatonin, are presented below. These values are derived from studies using human recombinant melatonin receptors.

| Compound | Receptor Target | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| 6-Chloromelatonin | MT1 | 8.9 / 9.1* | targetmol.com |

| 6-Chloromelatonin | MT2 | 9.77 | targetmol.com |

*Values obtained from competition assays with [3H]-melatonin and 2-[125I]-iodomelatonin, respectively.

The physiological effects of melatonin are mediated by at least two high-affinity receptor subtypes, MT1 and MT2. nih.gov While both are involved in circadian rhythm regulation, they have distinct localizations and can mediate different, sometimes opposing, functions. nih.gov Therefore, characterizing the binding selectivity of an analog like this compound is critical.

Although detailed comparative binding data for this compound across MT1 and MT2 receptors is sparse in the available literature, the data for 6-chloromelatonin shows a high affinity for both subtypes. targetmol.com Specifically, 6-chloromelatonin demonstrates a slightly higher affinity for the MT2 receptor subtype. targetmol.com Given the structural similarity, it is plausible that this compound also acts as a non-selective agonist with high affinity for both MT1 and MT2 receptors. The development of subtype-selective ligands remains a significant goal in melatonin receptor pharmacology to dissect the specific functions of each receptor subtype. nih.gov

Competitive binding assays are a standard method to determine the affinity of a new, unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a labeled ligand (a "radioligand" or "fluorescent ligand") that is known to bind to the target receptor. jneurosci.orgnih.gov In these assays, a fixed concentration of the receptor and the labeled ligand are incubated with varying concentrations of the competitor compound. The concentration of the competitor that displaces 50% of the bound labeled ligand is known as the IC50 value, which can then be used to calculate the binding affinity constant (Ki).

Studies on halogenated melatonins confirm their ability to compete effectively with endogenous melatonin for receptor binding. For instance, 6-chloromelatonin potently displaces radiolabeled melatonin from its binding sites. targetmol.comeurofinsdiscovery.com It is established that this compound also acts as a melatonin agonist, which inherently means it competes with melatonin for the same binding sites on the MT1 and MT2 receptors. nih.gov

| Competitor Ligand | Receptor | Displaced Radioligand | Result | Reference |

|---|---|---|---|---|

| 6-Chloromelatonin | MT1 | [3H]-melatonin / 2-[125I]-iodomelatonin | Potent displacement (pKi 8.9 / 9.1) | targetmol.com |

| 6-Chloromelatonin | MT2 | [3H]-melatonin | Potent displacement (pKi 9.77) | targetmol.com |

| Melatonin | Rat Median Eminence | I-MEL (125I-labeled melatonin) | Potent displacement (IC50 ~2 nM) | eurofinsdiscovery.com |

| 6-Chloromelatonin | Rat Median Eminence | I-MEL (125I-labeled melatonin) | Potent displacement | eurofinsdiscovery.com |

Radioligand binding assays are a cornerstone technique for characterizing receptor-ligand interactions. nih.gov These assays utilize a radioactively labeled form of a ligand to quantify binding to a receptor. For melatonin receptors, the most commonly used radioligands are [3H]-melatonin and 2-[125I]-iodomelatonin, the latter having the advantage of very high specific activity. nih.govresearchgate.net

These assays are performed by incubating membrane preparations containing the receptor of interest with the radioligand. The bound and free radioligand are then separated, typically by rapid filtration, and the amount of radioactivity bound to the membranes is quantified. Such assays can be used in saturation experiments to determine the affinity (Kd) and density (Bmax) of the receptors, or in competition experiments (as described in 3.1.3) to determine the affinity of unlabeled compounds. The synthesis of radiolabeled this compound, specifically [18F]-6-fluoromelatonin, has been developed for use in positron emission tomography (PET) to visualize melatonin binding sites in vivo, underscoring the compound's utility as a high-affinity ligand for these receptors. researchgate.net

Cellular and Molecular Mechanisms of Action in Preclinical Models

Beyond receptor binding, it is essential to understand the downstream cellular events that are triggered when this compound activates melatonin receptors.

Both MT1 and MT2 receptors are primarily coupled to inhibitory G proteins (Gi/o). nih.gov Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This signaling cascade is a hallmark of melatonin receptor activation.

Preclinical studies have investigated the effect of this compound on cyclic nucleotide levels. In in vitro experiments using rat medial basal hypothalamus tissue, this compound demonstrated effects consistent with melatonin receptor agonism. At a concentration of 10⁻⁷ M, this compound was shown to depress the accumulation of cAMP. targetmol.com Furthermore, at the same concentration, it significantly increased the levels of another cyclic nucleotide, cyclic guanosine (B1672433) monophosphate (cGMP). This dual action on both cAMP and cGMP suggests that this compound, much like melatonin itself, can modulate these key intracellular signaling pathways.

| Compound | Concentration | Model System | Effect on cAMP | Effect on cGMP | Reference |

|---|---|---|---|---|---|

| This compound | 10⁻⁷ M | Rat Medial Basal Hypothalamus | Depressed Accumulation | Increased | |

| This compound | 10⁻⁵ M | Rat Medial Basal Hypothalamus | Depressed Accumulation | Not Specified | |

| Melatonin | ≥ 10⁻⁸ M | Rat Medial Basal Hypothalamus | Depressed Levels | Increased |

Interactions with Neurotransmitter Release Mechanisms (e.g., Dopaminergic Systems in Retinal Preparations)

While direct studies on this compound's interaction with dopaminergic systems in retinal preparations are not extensively detailed in the available literature, the role of melatonin and its analogs in modulating neurotransmitter systems, particularly dopamine (B1211576) in the retina, is well-established. Dopaminergic amacrine cells in the retina are crucial for light adaptation and regulating retinal circuitry. nih.gov Their activity is influenced by melatonin, which is known to modulate dopamine release. researchgate.net This suggests that this compound, as a potent melatonin agonist, likely influences these dopaminergic pathways. nih.govmedchemexpress.com

The release of neurotransmitters like dopamine is a complex process involving the fusion of synaptic vesicles with the presynaptic membrane, triggered by an influx of calcium ions following an action potential. wikipedia.orgyoutube.comwashington.edubritannica.com Melatonin receptors are present in retinal neurons, and their activation can influence the signaling cascades that control this release process. researchgate.net Given that this compound activates melatonin receptors, it is plausible that it modulates the release of dopamine in the retina, thereby affecting visual processing. researchgate.nettandfonline.com This modulation can occur through various mechanisms, including the regulation of ion channels and the activation of G-protein coupled receptors which are known to be involved in neurotransmitter release. britannica.comresearchgate.net

Downstream Signaling Cascades in Response to Receptor Activation

Upon binding to its G-protein coupled receptors (GPCRs), melatonin and its analogs, including this compound, initiate a cascade of intracellular signaling events. researchgate.net These signaling pathways are crucial for mediating the diverse physiological effects of melatonin. nih.govnih.gov One of the primary downstream effects of melatonin receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. ucl.ac.uk This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors.

In some cellular contexts, melatonin receptor activation is also linked to the modulation of phosphoinositol hydrolysis and the activation of other kinase cascades. researchgate.netgoogle.com For instance, studies have shown that this compound can depress cAMP accumulation in the medial basal hypothalamus. researchgate.net Furthermore, at certain concentrations, it has been observed to increase cGMP levels. researchgate.net These signaling cascades ultimately lead to the regulation of various cellular processes, including gene expression, protein synthesis, and ion channel activity, which collectively contribute to the physiological responses to this compound. researchgate.netnih.gov The specific downstream pathways activated can be cell-type specific, allowing for a diverse range of responses to a single ligand. researchgate.net

In Vivo Preclinical Efficacy and Biological Potency Studies in Animal Models

Evaluation of Anti-Gonadotropic Activity (e.g., Ovulation Inhibition, LH Release Modulation)

This compound has demonstrated significant anti-gonadotropic activity in animal models, proving to be a more potent inhibitor of ovulation and luteinizing hormone (LH) release than melatonin itself. nih.govkarger.com Substances with anti-gonadotropic properties work by suppressing the secretion of gonadotropins like LH and follicle-stimulating hormone (FSH). taylorandfrancis.comwikipedia.org In studies conducted on rats, this compound effectively blocked the preovulatory surge of LH, a critical event for ovulation, without affecting the surge of prolactin. nih.govkarger.comkarger.com This inhibitory action on LH release appears to be the primary mechanism behind its ovulation-blocking effects. karger.com

The anti-gonadotropic effects of this compound are believed to be exerted at the level of the central nervous system, specifically the hypothalamus, rather than directly on the pituitary gland. karger.comresearchgate.net This is consistent with the known role of melatonin in modulating the hypothalamic-pituitary-gonadal axis. nih.gov The enhanced potency of this compound compared to melatonin is thought to be due to its increased metabolic stability. karger.comkarger.com

Table 1: Effect of this compound on Ovulation in Rats

| Compound | Dose (mg) | Route of Administration | Number of Rats Ovulating / Total |

|---|---|---|---|

| Vehicle | - | Intravenous | 5 / 5 |

| This compound | 0.5 | Intravenous | 2 / 5 |

| This compound | 1.0 | Intravenous | 0 / 5 |

| Vehicle | - | Oral | 3 / 3 |

| This compound | 2.0 | Oral | 1 / 4 |

| This compound | 5.0 | Oral | 0 / 4 |

Data sourced from Clemens JA, et al. (1980) karger.com

Influence on Circadian and Seasonal Biological Rhythms

As a potent melatonin agonist, this compound is expected to exert a significant influence on circadian and seasonal biological rhythms. nih.govmedchemexpress.com Melatonin serves as the body's primary hormonal signal for darkness, playing a crucial role in entraining the sleep-wake cycle and other 24-hour rhythms to the external light-dark cycle. psychiatrictimes.comnih.govsavemyexams.comrupahealth.com The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master circadian pacemaker, and melatonin receptors are densely expressed in this region. researchgate.netnih.govrupahealth.com

By activating these receptors, melatonin and its analogs can phase-shift circadian rhythms. psychiatrictimes.com The duration of the nocturnal melatonin signal also conveys information about the length of the night, which is essential for regulating seasonal physiological responses in many animals, such as reproduction and hibernation. nih.govstanford.eduhandwiki.org Given that this compound effectively mimics the action of melatonin, it is presumed to be capable of influencing these time-keeping functions. medchemexpress.comtandfonline.com Its increased potency and potentially longer half-life compared to melatonin could make it a valuable tool for investigating and manipulating circadian and seasonal rhythms. researchgate.netkarger.com

Comparative Potency Assessments with Melatonin and Other Halogenated Analogs

Preclinical studies have consistently shown that this compound is more potent than melatonin in various biological assays. nih.govresearchgate.net This increased potency is also observed when compared to other halogenated analogs like 6-chloromelatonin. nih.gov For instance, in studies evaluating the inhibition of ovulation and LH release in rats, both this compound and 6-chloromelatonin were found to be more effective than the parent compound, melatonin. nih.govkarger.comkarger.com

The substitution of a fluorine atom at the C6 position of the indole ring appears to be well-tolerated for receptor binding and may even slightly increase binding affinity. ucl.ac.uk More significantly, this halogenation is thought to confer resistance to metabolic degradation, particularly the rapid C6 hydroxylation that is the primary inactivation pathway for melatonin. researchgate.netucl.ac.uk This increased metabolic stability likely results in a longer plasma half-life, contributing to the enhanced biological potency of this compound. karger.comkarger.com In comparative studies, the potency of this compound in blocking ovulation was found to be similar to that of 6-chloromelatonin. karger.com

Table 2: Comparative Potency of Melatonin Analogs

| Compound | Relative Potency (Ovulation Inhibition) | Key Structural Feature |

|---|---|---|

| Melatonin | Baseline | 5-methoxy group, N-acetyl side chain |

| This compound | More potent than melatonin | Fluorine at C6 position |

| 6-Chloromelatonin | More potent than melatonin, similar to this compound | Chlorine at C6 position |

Based on findings from Clemens JA, et al. (1980) and Flaugh ME, et al. (1979) karger.comresearchgate.net

Analytical and Characterization Techniques in 6 Fluoromelatonin Research

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for separating 6-Fluoromelatonin from reaction byproducts, impurities, and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for its quantitative analysis torontech.commoravek.com. This method separates compounds based on their differential interactions with a stationary phase within a column and a mobile phase. For this compound, HPLC can effectively resolve the target compound from starting materials, intermediates, and potential side products, thereby providing a measure of its chemical purity moravek.com. By employing a detector, such as a UV-Vis detector, the eluted compounds generate signals proportional to their concentration. The resulting chromatogram allows for the calculation of peak areas, which are directly related to the amount of this compound present, enabling precise quantification torontech.com. Furthermore, techniques like HPLC coupled with a diode-array detector (HPLC-DAD) can provide spectral information for each eluting peak, aiding in peak identification and purity assessment by detecting spectral variations that might indicate coelution measurlabs.comsepscience.com.

When this compound is synthesized in a radiolabeled form, such as with isotopes like Carbon-11, Radio-HPLC becomes crucial. This technique combines the separation power of HPLC with a radioactivity detector, allowing for the simultaneous assessment of both chemical and radiochemical purity researchgate.net. For radiolabeled compounds like [carbonyl-11C]this compound, Radio-HPLC is used to determine the radiochemical purity, ensuring that the radioactivity is associated with the intended molecule and not with radioactive impurities researchgate.net.

In the synthesis of [carbonyl-11C]this compound, Radio-HPLC has demonstrated excellent results, achieving radiochemical purities often exceeding 99% researchgate.net. This technique is also vital for determining the specific activity, a critical parameter for radiotracers, which represents the radioactivity per unit mass or moles of the compound. For [carbonyl-11C]this compound, specific activities in the range of 111-185 GBq/micromol have been reported at the end of synthesis researchgate.net. High specific activity is essential for sensitive imaging applications, such as Positron Emission Tomography (PET), where it allows for the detection of low concentrations of the radiotracer in vivo researchgate.netuniurb.it.

Table 1: Chromatographic Purity and Specific Activity Data

| Technique | Analyte | Purity Metric | Value | Reference |

| Radio-HPLC | [carbonyl-11C]this compound | Radiochemical Purity | >99% | researchgate.net |

| Radio-HPLC | [carbonyl-11C]this compound | Specific Activity | 111-185 GBq/µmol | researchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed insights into the molecular structure of this compound, confirming the presence of specific atoms, bonds, and their arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and carbon NMR (¹³C NMR), is a powerful tool for unequivocally confirming the molecular structure of this compound mcmaster.ca. ¹H NMR provides information about the number of different types of protons, their chemical environment (indicated by chemical shifts), their relative numbers (integration), and their neighboring protons (multiplicity or splitting patterns) emerypharma.comacdlabs.comazooptics.com. For this compound, ¹H NMR would reveal characteristic signals corresponding to the protons on the indole (B1671886) ring, the methoxy (B1213986) group, the ethyl side chain, and the amide NH, providing a detailed fingerprint of the molecule mcmaster.ca. ¹³C NMR complements this by providing information about the carbon skeleton, including the number of unique carbon atoms and their hybridization states emerypharma.comazooptics.com. In some cases, ¹³C NMR has been used to confirm the validity of radiosynthesis procedures for related compounds like [¹³C]melatonin researchgate.net.

Table 2: Mass Spectrometry Data

| Technique | Analyte | Ion Type | m/z Value | Description | Reference |

| EI-MS | This compound | Molecular Ion | 210 | Indicates molecular weight | ucl.ac.uk |

| EI-MS | This compound | Fragment Ion | 137 | Characteristic fragmentation product | ucl.ac.uk |

| EI-MS | This compound* | Fragment Ion | 92 | Characteristic fragmentation product | ucl.ac.uk |

*Attribution based on context in reference ucl.ac.uk which mentions synthesis of this compound (52) in Scheme 9 and subsequent EI mass spectrum data.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations tutorchase.comspecac.comutdallas.edu. Each functional group has a unique vibrational frequency, acting as a molecular fingerprint. Based on the structure of this compound, which contains an indole ring, an amide moiety, and a methoxy group, characteristic IR absorption bands would be expected.

N-H stretch (amide): Typically observed as a medium to strong absorption in the range of 3100-3500 cm⁻¹ utdallas.educore.ac.uk.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretches usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹ utdallas.educore.ac.uk.

C=O stretch (amide): A strong absorption band is expected in the region of 1650-1700 cm⁻¹ for the amide carbonyl group utdallas.educore.ac.uk.

C-O stretch (methoxy group): Characteristic absorptions for ether C-O stretching typically appear in the fingerprint region, often around 1000-1300 cm⁻¹ specac.com.

Indole ring vibrations: Various C-C and C-H bending and stretching vibrations associated with the aromatic indole system would also be present, contributing to the complex fingerprint region of the spectrum specac.com.

By comparing the obtained IR spectrum of this compound with reference spectra or characteristic absorption tables, the presence of these functional groups can be confirmed tutorchase.comcore.ac.uk.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Peak Description | Reference |

| Amide | N-H stretch | 3100–3500 | Medium to strong | utdallas.educore.ac.uk |

| Amide | C=O stretch | 1650–1700 | Strong | utdallas.educore.ac.uk |

| Aliphatic C-H | C-H stretch | 2850–2960 | Medium | core.ac.uk |

| Aromatic C-H | C-H stretch | 3000–3100 | Medium | core.ac.uk |

| Ether | C-O stretch | 1000–1300 | Variable | specac.com |

Advanced Bioanalytical Approaches in Preclinical Research

Advanced bioanalytical techniques are crucial for elucidating the behavior of novel compounds like this compound within preclinical models. These methods provide essential insights into how the compound interacts with biological systems, its distribution within tissues, and its concentration over time, thereby guiding further development. Two key areas of advanced bioanalytical approaches in preclinical research include in vitro autoradiography for receptor mapping and quantification in biological samples for pharmacokinetic studies.

Quantification in Biological Samples for Preclinical Pharmacokinetic Studies

Quantifying this compound in various biological matrices, such as plasma, tissues, and urine, is fundamental for establishing its preclinical pharmacokinetic (PK) profile. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its bioavailability, half-life, and systemic exposure in preclinical models.

Standard analytical techniques employed for such quantification typically include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) nih.govmdpi.comfrontiersin.orgmdpi.comcityofhope.org. These methods offer the sensitivity and specificity required to detect and quantify drug concentrations in complex biological samples. For example, studies on related compounds have utilized LC-MS/MS to determine concentrations in plasma and various tissues, enabling the calculation of key PK parameters mdpi.comfrontiersin.org.

While the general methodologies for quantifying compounds in biological samples are well-established, specific pharmacokinetic data for this compound derived from preclinical studies, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), or elimination half-life, are not explicitly detailed in the provided search results. Information on the plasma half-life of the related compound, 6-chloromelatonin (B1662552), in rats has been reported as approximately 27 minutes researchgate.net, suggesting that halogenated melatonin (B1676174) analogs may exhibit altered metabolic stability compared to melatonin itself. However, direct quantitative PK data for this compound in preclinical samples is not available from the current search snippets.

Compound List:

this compound

Melatonin

6-Chloromelatonin

Molecular Interactions and Computational Modeling of 6 Fluoromelatonin

Structure-Activity Relationship (SAR) Studies of 6-Fluoromelatonin and Related Analogues

The affinity and selectivity of melatonin (B1676174) analogues are intricately linked to the nature and position of substituents on the indole (B1671886) ring and the N-acetyl side chain. The introduction of a halogen, particularly at the 6-position, has been shown to modulate receptor interaction profiles.

Influence of Halogen Substitution at the 6-Position

The substitution of a halogen atom at the 6-position of the melatonin scaffold has been a strategy to probe the electronic and steric requirements of the melatonin receptor binding pocket. While extensive data on a wide range of halogenated analogues is still emerging, comparative studies of related compounds provide valuable insights.

A pivotal study on 6-chloromelatonin (B1662552) revealed that this analogue is equipotent to melatonin at the MT2 receptor but exhibits reduced potency at the MT1 receptor. This finding suggests that the electronic and steric properties of the substituent at the 6-position can introduce a degree of receptor selectivity. The smaller and more electronegative fluorine atom in this compound is expected to impart distinct electronic properties compared to chlorine, potentially leading to a unique receptor interaction profile. The higher electronegativity of fluorine can influence the electron distribution within the indole ring, which may affect key interactions, such as π-π stacking with aromatic residues in the receptor binding site.

Table 1: Comparative Receptor Potency of Melatonin and 6-Chloromelatonin

| Compound | Receptor | Potency vs. Melatonin |

| 6-Chloromelatonin | MT1 | Less Potent |

| 6-Chloromelatonin | MT2 | Equipotent |

This data suggests that halogen substitution at the 6-position can be a determinant for MT1/MT2 selectivity.

Exploration of Indole Nucleus Substituent Effects

The indole nucleus of melatonin is a critical pharmacophoric element, and modifications at various positions have been extensively explored to understand their impact on receptor affinity and efficacy. Studies on moving the methoxy (B1213986) group from the 5-position to the 6-position, while also shifting the N-acetyl ethyl side chain, have demonstrated that the core indole scaffold can be significantly modified while retaining high affinity. This indicates a degree of plasticity within the melatonin receptor binding pocket.

Ligand-Receptor Interaction Profiling through Biophysical and Computational Methods

To gain a deeper understanding of the binding mechanism of this compound at a molecular level, a variety of biophysical and computational techniques are employed. These methods provide insights into the binding energetics, conformational changes, and key intermolecular interactions that govern ligand recognition.

In Silico Modeling and Molecular Dynamics Simulations of Binding

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding modes of ligands within their receptor targets. For this compound, in silico modeling can predict its preferred orientation within the binding pockets of MT1 and MT2 receptors. These models can highlight key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and specific amino acid residues.

Molecular dynamics simulations can further provide a dynamic view of the ligand-receptor complex, revealing the conformational flexibility of both the ligand and the receptor upon binding. These simulations can help to understand the energetic contributions of individual interactions and the role of solvent molecules in the binding process. By comparing the simulated binding modes and dynamics of this compound with those of melatonin and other analogues, researchers can rationalize observed differences in binding affinity and selectivity. For instance, simulations could reveal if the 6-fluoro group participates in favorable halogen bonding interactions with specific residues in one receptor subtype over the other.

Pharmacophore Development for Melatonin Receptor Ligands

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. These models are developed based on the structures of known active ligands. Given its structural similarity to melatonin, this compound would be expected to fit within existing pharmacophore models for melatonin receptor agonists.

These models typically include features such as an aromatic ring system (the indole nucleus), a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and a hydrophobic feature (the 5-methoxy group in melatonin). The 6-fluoro group in this compound would occupy a region of the pharmacophore corresponding to the 5-methoxy group. The inclusion of data from this compound and other halogenated analogues in the development and validation of pharmacophore models can help to refine the understanding of the electronic and steric requirements of this particular region of the binding site.

Use of Techniques like Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale Thermophoresis (MST) is a sensitive biophysical technique used to quantify the binding affinity between molecules in solution. This method measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding. MST is particularly well-suited for studying the interactions of small molecules like this compound with G protein-coupled receptors (GPCRs) such as MT1 and MT2.

An MST experiment would involve titrating this compound against a fluorescently labeled MT1 or MT2 receptor (or vice versa) and measuring the change in thermophoretic movement. The resulting binding curve allows for the determination of the dissociation constant (Kd), a measure of binding affinity. This technique offers several advantages, including low sample consumption and the ability to perform measurements in close-to-native conditions. The quantitative binding data obtained from MST for this compound would be invaluable for validating computational models and for providing a precise measure of its affinity for both MT1 and MT2 receptors, thereby quantifying its selectivity.

Theoretical Considerations on Molecular Conformation and Receptor Binding

The introduction of a fluorine atom at the 6-position of the melatonin indole ring, creating this compound, incites significant theoretical interest regarding its molecular conformation and subsequent interactions with melatonin receptors, MT1 and MT2. Computational modeling, including molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, provides a powerful lens through which to dissect these structure-activity relationships at an atomic level.

The conformational flexibility of the ethylamide side chain of melatonin and its analogs is a critical determinant of receptor binding and activation. Theoretical studies on related ligands indicate that this side chain can adopt various conformations, and the energetically preferred state is crucial for optimal interaction with the binding pocket. For this compound, the primary conformational considerations revolve around the torsion angles of the N-acetyl ethylamine (B1201723) side chain relative to the fluorinated indole scaffold. The fluorine atom, being highly electronegative and relatively small, can influence the electronic distribution of the indole ring system. This alteration can, in turn, affect the rotational barrier of the side chain and its preferred orientation. Computational energy calculations are employed to map the potential energy surface of this compound, identifying low-energy, stable conformers that are most likely to be biologically active.

Upon entering the binding pocket of the MT1 and MT2 receptors, the molecular conformation of this compound is further shaped by its interactions with surrounding amino acid residues. Molecular docking and MD simulations are instrumental in predicting the binding mode of this compound. These models suggest that, like melatonin, this compound likely orients its 5-methoxy group towards a conserved asparagine residue (Asn162 in MT1, Asn175 in MT2) within the binding site, forming a crucial hydrogen bond that anchors the ligand. nih.gov The N-acetyl group of the side chain is predicted to form another hydrogen bond with a glutamine residue (Gln181 in MT1, Gln194 in MT2) located in the extracellular loop 2 (ECL2). nih.gov

The indole ring of this compound is expected to engage in aromatic stacking interactions with a key phenylalanine residue (Phe179 in MT1, Phe192 in MT2). nih.gov The introduction of the fluorine atom at the 6-position can modulate these interactions. Fluorine can participate in favorable orthogonal multipolar interactions with the aromatic rings of amino acid residues, potentially strengthening the binding affinity. Furthermore, the electron-withdrawing nature of fluorine can alter the quadrupole moment of the indole ring, influencing the strength and geometry of the aromatic stacking.

Quantum mechanics calculations can provide a more detailed understanding of the electronic effects of the fluorine substitution. These calculations can quantify the changes in the electrostatic potential of the this compound molecule compared to melatonin. This is particularly relevant as the binding pocket of melatonin receptors contains both polar and non-polar regions. The altered charge distribution on the indole ring due to the fluorine atom can lead to more favorable electrostatic interactions with specific residues in the binding pocket, potentially contributing to altered receptor affinity or selectivity.

The binding of a ligand to a G-protein coupled receptor like MT1 or MT2 is a dynamic process. MD simulations of the this compound-receptor complex can reveal the stability of the binding pose and the network of interactions over time. These simulations can also shed light on how the ligand might influence the conformational changes in the receptor that are necessary for signal transduction. The subtle electronic and steric changes introduced by the fluorine atom could potentially favor a receptor conformation that leads to a different signaling outcome compared to melatonin.

The theoretical binding energies of this compound to MT1 and MT2 receptors can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations, performed on snapshots from MD simulations, can provide a quantitative estimate of the binding affinity and help to rationalize any observed differences in potency or selectivity between this compound and melatonin. Recent studies on melatonin analogs have highlighted the importance of specific residues in determining binding affinity. nih.gov For instance, in a study of melatonin, ramelteon, and 2-phenylmelatonin, the total interaction energies were calculated, revealing the contributions of numerous residues within the binding pocket. nih.gov Such analyses for this compound would be invaluable in pinpointing the key interactions influenced by the fluorine substitution.

| Ligand Moiety | Receptor Residue (MT1/MT2) | Interaction Type | Theoretical Significance |

|---|---|---|---|

| 5-Methoxy Group | Asn162 / Asn175 | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| N-Acetyl Group | Gln181 / Gln194 | Hydrogen Bond | Stabilizes the conformation of the ethylamide side chain. |

| Indole Ring | Phe179 / Phe192 | Aromatic Stacking (π-π) | Contributes to the overall binding affinity. |

| 6-Fluoro Substituent | Various Pocket Residues | Electrostatic/Multipolar Interactions | Modulates binding affinity and potentially selectivity through favorable electronic interactions. |

| Computational Method | Purpose | Expected Insights for this compound |

|---|---|---|

| Molecular Mechanics | Energy minimization and conformational analysis. | Identification of low-energy, stable conformations of the flexible side chain. |

| Molecular Docking | Prediction of the preferred binding pose within the receptor. | Elucidation of the orientation of the fluorinated indole ring and key functional groups. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of the ligand-receptor complex. | Assessment of the stability of key interactions over time and ligand-induced conformational changes in the receptor. |

| Quantum Mechanics (QM) Calculations | Detailed analysis of the electronic structure and electrostatic potential. | Understanding the electronic influence of the fluorine atom on the indole ring and its interactions. |

| Free Energy Calculations (MM/PBSA, MM/GBSA) | Estimation of binding affinities. | Quantitative prediction of the binding energy to MT1 and MT2 receptors. |

Research Applications and Translational Potential Preclinical Focus

Development and Validation of 6-Fluoromelatonin as a Positron Emission Tomography (PET) Tracer

The visualization of melatonin (B1676174) receptors (MT1 and MT2) in the living brain is a significant goal for understanding their role in health and disease. Positron Emission Tomography (PET) is a powerful imaging technique that requires a specific radiolabeled tracer to map these receptors. Efforts have been made to develop fluorinated melatonin analogs, including this compound, for this purpose.

The development of a suitable PET tracer for melatonin receptors is highly sought after to investigate the melatonergic system's role in conditions like sleep and mood disorders. clinmedjournals.org To this end, researchers have successfully synthesized radiolabeled versions of this compound. A method for the preparation of [carbonyl-11C]this compound has been described, intended for intravenous injection and the potential study of the melatonin system in vivo by PET. researchgate.net This synthesis involves the acetylation of 6-fluoro-5-methoxytryptamine with [1-11C]acetyl chloride, derived from cyclotron-produced [11C]carbon dioxide. researchgate.net

Additionally, the synthesis of 6-[18F]fluoromelatonin has been achieved through the reaction of dilute [F-18]fluorine gas with melatonin in hydrogen fluoride (B91410). researchgate.net The creation of these radiolabeled molecules represents a critical first step toward their potential use as imaging agents in preclinical models to map the distribution and density of melatonin receptors in the central nervous system. researchgate.netresearchgate.net

Despite the successful radiosynthesis of this compound variants, their progression to validated PET tracers has been hampered by significant challenges inherent to melatonergic ligands. A primary obstacle is the rapid metabolism of these compounds, which can prevent a sufficient concentration of the tracer from reaching the target receptors in the brain. clinmedjournals.org

Furthermore, achieving a high molar activity is crucial for PET tracers to detect the relatively low density of melatonin receptors without causing pharmacological effects. It has been noted that PET imaging using 6-[18F]fluoromelatonin synthesized via electrophilic fluorination has not been reported. researchgate.net It is theorized that the molar activities obtained through this method would be too low (below 0.01 GBq/µmol) to observe specific binding against the background of non-specific binding. researchgate.net This issue of non-specific binding, where the tracer adheres to other tissues or proteins, can obscure the signal from the target receptors, leading to poor quality and uninterpretable images. These hurdles highlight the complexities involved in developing a successful PET tracer for the melatonergic system. clinmedjournals.org

Contributions to Fundamental Melatonin Receptor Mapping and Physiology

Beyond imaging, this compound has been instrumental as a pharmacological probe to elucidate the functional responses following melatonin receptor activation. Studies have utilized this compound to map the physiological and biochemical signaling pathways linked to MT1 and MT2 receptors in preclinical models.

Research on rat medial basal hypothalamus (MBH) tissue demonstrated that this compound influences the levels of key second messengers. medpath.com Specifically, at a concentration of 10⁻⁷ M, this compound was shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels and depress cyclic adenosine (B11128) monophosphate (cAMP) accumulation. medpath.com This provides evidence of its engagement with G protein-coupled melatonin receptors and their downstream signaling cascades.

Furthermore, studies have confirmed that fluorination at the 6-position does not impede the activation of pituitary melatonin receptors. researchgate.net In fact, this compound markedly suppressed the luteinizing hormone (LH) response to luteinizing hormone-releasing hormone (LHRH) in pituitary cell cultures, demonstrating its activity at a key physiological site for melatonin action. researchgate.net

Role in Understanding Melatonergic System Function in Preclinical Disease Models

This compound has served as a potent agonist in various preclinical models to explore the function of the melatonergic system in specific physiological and pathological processes. Its enhanced potency and metabolic stability compared to native melatonin make it a particularly useful tool for these investigations. researchgate.net

In reproductive endocrinology, this compound was found to be a more potent ovulation blocker in rats than melatonin itself. researchgate.net It effectively inhibited the ovulatory surge of LH, a critical event for ovulation, underscoring its potent effect on the hypothalamic-pituitary-gonadal axis. researchgate.net This application has been valuable in studying the neuroendocrine functions of the melatonergic system.

The compound has also been used as a tool in models of inflammation. In studies of experimental ocular inflammation, this compound and other analogs were used to investigate the anti-inflammatory effects mediated by the melatonergic system. Additionally, this compound has been listed as a representative melatonin analog in research developing resuscitation compositions for use in preclinical models of hemorrhagic shock and trauma, highlighting its utility in exploring the protective roles of melatonergic signaling.

Pharmacological Profile of this compound in Preclinical Studies

| Area of Investigation | Observed Effect of this compound | Preclinical Model/System | Reference |

|---|---|---|---|

| Reproductive Endocrinology | Inhibited the ovulatory surge of luteinizing hormone (LH); demonstrated higher potency in blocking ovulation compared to melatonin. | Female Rats | researchgate.net |

| Neuroendocrine Signaling | Markedly suppressed the LH response to LHRH. | Rat Pituitary Cell Culture | researchgate.net |

| Second Messenger Modulation | Increased cGMP levels and depressed cAMP accumulation at 10⁻⁷ M. | Rat Medial Basal Hypothalamus (MBH) in vitro | medpath.com |

| Inflammation Research | Used as a melatonin analog to study inhibition of prostaglandin (B15479496) production. | Rat Medial Basal Hypothalamus (MBH) in vitro | |

| Trauma Research | Listed as a representative melatonin analog for compositions used in hemorrhagic shock models. | Preclinical Models of Hemorrhagic Shock |

Future Research Directions for Halogenated Indoleamines as Investigative Tools

The research conducted with this compound paves the way for future investigations using halogenated indoleamines as sophisticated investigative tools. The substitution of hydrogen with a halogen atom, such as fluorine or chlorine, can confer significant advantages. For instance, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can make compounds like this compound less susceptible to metabolic inactivation through hydroxylation at that position. researchgate.net This increased metabolic stability is a desirable trait for research tools, as it can lead to a longer duration of action and more consistent effects in experimental models. researchgate.net

The enhanced potency of analogs like this compound and 6-chloromelatonin (B1662552) suggests that halogenation is a viable strategy for developing more powerful agonists and antagonists for melatonin receptors. researchgate.net These next-generation tools could be used to more precisely dissect the distinct physiological roles of the MT1 and MT2 receptor subtypes. Future research could focus on developing subtype-selective halogenated ligands, which would be invaluable for understanding the specific contribution of each receptor to various physiological processes and disease states. Further exploration into the synthesis and application of other halogenated indoleamines will likely continue to provide critical insights into the complex biology of the melatonergic system.

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of 6-Fluoromelatonin while ensuring purity and yield?

- Methodological Answer : Experimental design should systematically vary reaction parameters (e.g., temperature, solvent polarity, fluorination agents) and employ orthogonal analytical techniques (e.g., HPLC for purity, NMR for structural confirmation, mass spectrometry for molecular weight validation). For reproducibility, document stoichiometric ratios, reaction times, and purification protocols (e.g., column chromatography gradients) in detail. Include negative controls to identify side reactions . Metrics such as percent yield and purity thresholds (≥95%) should align with pharmacological standards .

Q. What analytical methods are most effective for characterizing this compound’s stability under physiological conditions?

- Methodological Answer : Use accelerated stability studies (e.g., stress testing under acidic/alkaline conditions, UV light exposure) with LC-MS/MS to quantify degradation products. Validate methods per ICH guidelines, including specificity, linearity (R² ≥ 0.99), and precision (%RSD < 5%). Report limits of detection (LOD) and quantification (LOQ) to establish sensitivity thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across different in vivo models?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC, Cmax, and half-life. Validate findings with crossover studies in multiple models (rodent vs. primate) and control for hepatic enzyme activity (CYP450 profiling) .

Q. What strategies are recommended for evaluating this compound’s receptor-binding selectivity compared to endogenous melatonin?

- Methodological Answer : Perform competitive radioligand binding assays (MT1/MT2 receptors) with dose-response curves (IC50 calculations). Use molecular docking simulations to map fluorine’s steric/electronic effects on binding affinity. Cross-validate with functional assays (e.g., cAMP inhibition) to confirm agonism/antagonism .

Q. How should researchers design studies to assess this compound’s metabolic stability in hepatocyte models?

- Methodological Answer : Incubate this compound with primary hepatocytes (human/rodent) and quantify parent compound depletion via LC-HRMS. Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model. Include positive controls (e.g., verapamil for CYP3A4 activity) .

Q. What experimental frameworks are suitable for analyzing contradictory results in this compound’s neuroprotective efficacy?

- Methodological Answer : Apply the PICOT framework to standardize study populations, interventions (dose ranges), and outcome measures (e.g., oxidative stress markers, neuronal apoptosis). Use multivariate regression to adjust for covariates (e.g., age, comorbidities). Replicate findings in independent cohorts and publish raw datasets for transparency .

Translational and Methodological Challenges

Q. How can researchers address translational gaps between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and bioavailability. Validate with microdialysis in target tissues (e.g., cerebrospinal fluid sampling). Incorporate interspecies scaling factors (e.g., allometric exponents) to refine human dose projections .

Q. What protocols ensure rigorous validation of this compound’s long-term stability in formulation studies?

- Methodological Answer : Conduct real-time stability testing under ICH-recommended conditions (25°C/60% RH, 40°C/75% RH). Monitor critical quality attributes (e.g., particle size, polymorphism via XRD) and degradation kinetics. Use Arrhenius equations to extrapolate shelf life, with confirmatory data at 12/24-month intervals .

Tables for Reference

Table 1 : Key Parameters for Synthetic Optimization of this compound

| Parameter | Optimal Range | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Reaction Temp | -10°C to 25°C | HPLC-PDA | Purity ≥ 95% |

| Fluorination Agent | Selectfluor® | ¹⁹F NMR | Single peak at δ -120 ppm |

| Purification | Silica gel (EtOAc) | TLC (Rf = 0.3–0.5) | Homogeneous spot |

Table 2 : Validation Parameters for Stability-Indicating Assays

| Parameter | Requirement | Example Value for this compound |

|---|---|---|

| Linearity | R² ≥ 0.99 | 0.998 |

| Precision (%RSD) | < 5% | 2.3% |

| LOD | Signal-to-Noise ≥ 3 | 0.1 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.